3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
CAS No.:
Cat. No.: VC18267046
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3O2 |
|---|---|
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoic acid |
| Standard InChI | InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10-2)8(13)14/h3,7,10H,4H2,1-2H3,(H,13,14) |
| Standard InChI Key | KBHZLGQQOWQTTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1Cl)CC(C(=O)O)NC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, reflects its three key components:
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Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with chlorine at position 4 and a methyl group at position 3 .
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Methylamino group: Attached to the second carbon of the propanoic acid chain, contributing to its potential hydrogen-bonding capabilities .
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Propanoic acid moiety: Provides carboxylic acid functionality, enhancing solubility and enabling salt formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.65 g/mol | |
| CAS No. | Not publicly disclosed | |
| SMILES | CC1=NNC=C1ClC(CNC)C(=O)O | |
| Solubility | Likely polar due to COOH group |
Synthesis and Purification
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring. A common precursor, 4-chloro-3-methyl-1H-pyrazole (CAS 15878-08-7), is reacted with brominated anilines under Ullmann coupling conditions using copper(I) iodide and -dimethylethylenediamine in toluene . The propanoic acid side chain is introduced via nucleophilic substitution or condensation reactions, followed by purification through recrystallization or chromatography .
Key Reaction Conditions:
Physicochemical and Spectroscopic Data
While experimental data for this specific compound is limited, analogues provide insights:
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Related Pyrazole Derivatives:
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | 217.65 | COOH, NHCH₃, Cl, CH₃ |
| 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | 188.61 | COOH, Cl, CH₃ |
| 2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid | 203.62 | COOH, NH₂, Cl, CH₃ |
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step synthesis reduces yield and scalability .
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Uncharacterized Bioactivity: Limited data on pharmacokinetics or toxicity .
Proposed Research Avenues:
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